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Compound of Interest |

Compound Name: 5-Methoxy-1H-indazole
CAS No.: 94444-96-9
Cat. No.: B1631729
- 7

Introduction & Physicochemical Context

5-Methoxy-1H-indazole (5-MeO-Ind) is a critical heterocyclic building block used in the
synthesis of kinase inhibitors (e.g., GSK-2018682) and anti-inflammatory agents.[1] Its
structural integrity is defined by the fused benzene and pyrazole rings with a methoxy
substitution at the C5 position.[1]

Critical Analytical Challenge: The primary challenge in quantifying 5-MeO-Ind is distinguishing it
from its regioisomer, 6-Methoxy-1H-indazole.[1] These isomers often co-elute on standard C18
phases due to nearly identical hydrophobicity.[1] Furthermore, the amphoteric nature of the
indazole core (pKa values ~1.2 and ~13.9) requires precise pH control to prevent peak tailing
caused by secondary silanol interactions.[1]

Physicochemical Profile
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Property

Value

Analytical Implication

Molecular Weight

148.16 g/mol

Small molecule; requires high

organic content for elution.[1]

pKa (Indazolium)

~1.2 (Protonation at N2)

At pH < 2, species is cationic
(less retained on C18).[1]

At pH > 12, species is anionic.

pKa (Anion) ~13.9 (Deprotonation at N1) o
Moderately lipophilic; suitable
LogP ~1.8-2.1
for Reverse Phase LC.[1]
. Dual-wavelength monitoring
UV Maxima ~215 nm, ~254 nm, ~298 nm

recommended for purity.[1]

Method A: HPLC-UV for Assay & Purity (Gold

Standard)[1]

This protocol is designed for raw material release testing and reaction monitoring.[1] It

prioritizes the separation of the 5-methoxy and 6-methoxy isomers.[1]

Chromatographic Conditions

o Rationale: While C18 is standard, a Phenyl-Hexyl stationary phase is explicitly
recommended here.[1] The pi-pi interactions offered by the phenyl phase provide superior
selectivity for separating regioisomers compared to hydrophobic interactions alone.[1]
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Parameter

Condition

Column

Agilent ZORBAX Eclipse Plus Phenyl-Hexyl,
150 x 4.6 mm, 3.5 um (or equivalent)

Mobile Phase A

0.1% Formic Acid in Water (pH ~2.[1]7)

Mobile Phase B

Acetonitrile (LC Grade)

Flow Rate 1.0 mL/min

Column Temp 30°C

Injection Vol 5.0 uL

Detection UV at 254 nm (primary) and 215 nm (impurities)

Gradient Program|[1]

» Note: A shallow gradient is used mid-run to maximize isomer resolution.

Time (min) % Mobile Phase B Event

0.0 10 Equilibration
2.0 10 Isocratic Hold
12.0 60 Linear Gradient
15.0 90 Wash

17.0 90 Hold

17.1 10 Re-equilibration
22.0 10 End

Standard Preparation Strategy

To ensure self-validating accuracy, prepare two independent stock solutions:

e Stock A (Standard): Dissolve 10.0 mg 5-MeO-Ind in 10 mL Methanol.
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e Stock B (Check Standard): Dissolve 10.0 mg in 10 mL Methanol.

e System Suitability Solution: Mix Stock A with trace 6-methoxy-1H-indazole (if available) or
degrade a small aliquot of Stock A (UV light exposure for 1 hour) to generate
photodegradants for resolution checking.[1]

Method B: LC-MS/MS for Trace Quantification[1]

This method is intended for genotoxic impurity screening or cleaning validation (swab analysis)
where sensitivity < 1 ppm is required.[1]

Mass Spectrometry Parameters

« lonization: Electrospray lonization (ESI), Positive Mode.[1]

o Rationale: The pyridine-like nitrogen (N2) in the indazole ring is easily protonated in the
source, generating a stable [M+H]+ ion.

Precursor .
Analyte Product (m/z) CE (eV) Mechanism
(m/z)
Loss of Methyl (-
5-MeO-Ind 149.1 134.1 25
CH3)
Loss of CH3 +
106.1 40 CO (Ring
contraction)
Phenyl rin
77.1 55 yirng
fragment

LC-MS Interface Protocol[1]

e Column: Waters ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 pm.[1]
e Mobile Phase: 5 mM Ammonium Formate (pH 3.5) / Methanol.[1][2]

e Flow: 0.4 mL/min.[1][3][4]
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o Divert Valve: Divert flow to waste for the first 1.0 min to prevent salt deposits on the source.

Analytical Logic & Workflow Visualization

The following diagram illustrates the decision-making process for selecting the appropriate
analytical route based on the sample matrix and data requirements.
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Sample Received

Matrix Assessment

High Conc. (>0.1%)

Raw Material / API

Isomer Separation
Required?

Yes (Critical) No (Routine)

Method A: HPLC-UV
Phenyl-Hexyl Column
(Selectivity Focus)

Assay/Purity

Impurity/Swab

Trace Conc. (<10 ppm)
Cleaning / Bioanalysis

Y

Method B: LC-MS/MS

MRM Mode
(Sensitivity Focus)

Method A: HPLC-UV
C18 Column
(Speed Focus)

System Suitability Test
(Res > 1.5, Tailing < 1.5)

Final Report
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Caption: Decision tree for selecting the optimal analytical technique based on sample
concentration and isomer resolution requirements.

Validation Framework (ICH Q2 R1)

To ensure this protocol is "self-validating,” the following acceptance criteria must be met during
routine analysis:

Specificity: Inject the blank matrix.[1][5] No interference >0.5% of the analyte peak area at
retention time (RT).[1]

¢ Linearity: 5-point calibration curve (e.g., 10 pg/mL to 150 pg/mL). Correlation coefficient (

) must be
1]

» Precision: 6 replicate injections of the standard. RSD of peak area must be
1]

e Resolution (Rs): If 6-methoxy isomer is present,
is mandatory.

Troubleshooting Guide

e Peak Tailing: Indazoles are basic.[1] If tailing > 1.5, increase buffer concentration or add 5%
Ammonium Acetate to the agueous phase to mask silanols.[1]

o Retention Shift: Check mobile phase pH. A shift of 0.2 pH units can significantly alter
retention due to the ionization of the indazole nitrogen.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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